"N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide" chemical properties
"N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide" chemical properties
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes established medicinal chemistry principles with specific structural analysis of the target compound.[1][2][3]
Executive Summary
N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide is a bifunctional small molecule scaffold characterized by a 3-pyridyl "head" group linked via a flexible acetamide spacer to a 3-hydroxyphenyl "tail."[3] This structure is highly relevant in medicinal chemistry as a fragment for kinase inhibitors (targeting the ATP hinge region via the pyridine nitrogen) and as a precursor for PROTAC linkers.[3] Its amphiphilic nature—combining a basic pyridine (pKa ~5.6) and a weakly acidic phenol (pKa ~10)—requires precise pH control during synthesis and formulation.[3]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound acts as a "chemical chameleon," changing ionization states across physiological pH ranges.
| Property | Value / Description | Note |
| IUPAC Name | N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide | |
| Molecular Formula | C₁₃H₁₂N₂O₂ | |
| Molecular Weight | 228.25 g/mol | |
| CAS Number | Not widely listed;[2][3] derived from CAS 501-81-5 (Acid) + CAS 591-27-5 (Amine) | Treated as a custom synthesis target.[3] |
| Predicted LogP | 1.3 – 1.6 | Moderate lipophilicity; membrane permeable. |
| Solubility | DMSO (>50 mM), Methanol; Low in neutral water. | Soluble in aqueous acid (pH < 4) via pyridine protonation.[3] |
| pKa (Basic) | ~5.6 (Pyridine Nitrogen) | Proton acceptor at acidic pH.[3] |
| pKa (Acidic) | ~9.9 (Phenolic Oxygen) | Proton donor at basic pH.[3] |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | Critical for receptor binding.[3] |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Phenol O) |
Structural Visualization & Ionization Logic
The following diagram illustrates the critical ionization states that dictate solubility and reactivity.
Figure 1: pH-dependent ionization states affecting extraction and formulation strategies.
Synthesis & Manufacturing Protocol
Objective: Synthesize N-(3-Hydroxyphenyl)-2-(pyridin-3-yl)acetamide with >98% purity, minimizing O-acylation side products.
Retrosynthetic Analysis
The most robust route utilizes a direct amide coupling between 3-Pyridylacetic acid and 3-Aminophenol .[3]
-
Challenge: The phenol group is nucleophilic.[3] If highly reactive acylating agents (like acid chlorides) are used without base control, O-acylation (ester formation) may compete with N-acylation.[3]
-
Solution: Use HATU or EDC/HOBt coupling, which favors amine attack due to the higher nucleophilicity of the aniline nitrogen compared to the phenol oxygen.[3]
Experimental Procedure (Bench Scale: 10 mmol)
Reagents:
-
3-Pyridylacetic acid hydrochloride (1.74 g, 10 mmol) [Source: Sigma/Combi-Blocks][3]
-
3-Aminophenol (1.09 g, 10 mmol)[3]
-
HATU (4.18 g, 11 mmol)
-
DIPEA (Diisopropylethylamine) (5.2 mL, 30 mmol)
-
DMF (Dimethylformamide) (20 mL, Anhydrous)
Step-by-Step Protocol:
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Activation: In a dried 100 mL round-bottom flask, dissolve 3-Pyridylacetic acid HCl in DMF (20 mL). Add DIPEA (3.5 mL) and stir for 5 minutes under Nitrogen atmosphere.
-
Coupling Agent: Add HATU (1.1 eq) in one portion.[3] The solution typically turns yellow.[3] Stir for 10 minutes to form the activated ester.
-
Addition of Amine: Add 3-Aminophenol (1.0 eq) followed by the remaining DIPEA (1.7 mL).
-
Reaction: Stir at Room Temperature (25°C) for 12–16 hours. Monitor by LC-MS (Target Mass: 229.1 [M+H]+).[3]
-
Work-up (Critical for Phenol Purity):
-
Dilute reaction mixture with EtOAc (100 mL).
-
Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and HOBt byproducts.[3]
-
Note: Do not wash with strong acid (1M HCl) initially, as the pyridine product will protonate and extract into the aqueous layer.
-
Wash with Brine (50 mL).[3]
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
Synthesis Workflow Diagram
Figure 2: Optimized synthetic route using HATU activation to minimize side reactions.[3]
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
¹H-NMR (DMSO-d₆, 400 MHz)
-
Amide NH: Singlet, δ ~10.0–10.2 ppm (Deshielded, exchangeable with D₂O).
-
Phenol OH: Singlet, δ ~9.3–9.5 ppm (Broad).
-
Pyridine Ring:
-
Phenol Ring:
-
Linker CH₂: Singlet, δ ~3.7 ppm (Integrating to 2H).
Mass Spectrometry (ESI)[3]
-
Positive Mode: [M+H]⁺ = 229.1 m/z.[3]
-
Fragmentation: Loss of the hydroxyaniline moiety typically yields a fragment at m/z ~120 (pyridyl-acetyl cation).[3]
Stability & Safety (Handling)
-
Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation (browning) upon prolonged exposure to air and light.[3] Store under Argon at -20°C.
-
Hygroscopicity: The pyridine nitrogen can absorb atmospheric moisture.[3] Keep desiccated.
-
Safety: Treat as a potential irritant. The pyridine moiety suggests potential for CYP450 interaction (inhibition), requiring care in biological assays.
Biological Context & Applications
This molecule serves as a versatile "fragment" in drug discovery.
-
Kinase Inhibition (Hinge Binder): The pyridine nitrogen is a classic acceptor for the hinge region of kinases (e.g., ROCK, p38 MAPK). The amide NH provides a donor interaction.[3]
-
PROTAC Linker Attachment: The phenolic -OH group is an ideal handle for O-alkylation to attach PEG linkers without disrupting the amide binding motif.[3]
-
Bioisostere: It acts as a bioisostere for N-phenyl-nicotinamides, altering the vector of the pyridine ring via the methylene spacer.[3]
References
-
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[3] Link[3]
- Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyridines for pKa and reactivity).
-
Reagent Source Data
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Related Scaffold Activity: Liao, et al. (2007). Design and synthesis of novel Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 246-249.[3] (Describes structurally related pyridine-amide scaffolds). Link[3]
